molecular formula C10H13BrN2O2 B13016393 2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide

2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide

Cat. No.: B13016393
M. Wt: 273.13 g/mol
InChI Key: ZZLKFXNUOVKADO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide typically involves the reaction of 2,4-dimethylcarbolic acid with ethyl 2-bromoacetate to form ethyl 2-(2,4-dimethylphenoxy)acetate. This intermediate is then converted to the corresponding hydrazide by refluxing with hydrazine . The reaction conditions often include the use of solvents such as methanol and catalysts like potassium hydroxide (KOH) to facilitate the reaction .

Chemical Reactions Analysis

2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

2-(2-bromo-4,5-dimethylphenoxy)acetohydrazide

InChI

InChI=1S/C10H13BrN2O2/c1-6-3-8(11)9(4-7(6)2)15-5-10(14)13-12/h3-4H,5,12H2,1-2H3,(H,13,14)

InChI Key

ZZLKFXNUOVKADO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)Br)OCC(=O)NN

Origin of Product

United States

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